molecular formula C8H9N3OS B567593 (5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine CAS No. 1223748-45-5

(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine

Cat. No. B567593
M. Wt: 195.24
InChI Key: CBIFZXYCIIEHBM-UHFFFAOYSA-N
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Description

(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine, also known as 5-MT-1,3,4-OXA, is a chemical compound that is used in scientific research. It has a variety of applications, including as a reagent in organic synthesis and as a biochemical tool for studying enzyme mechanisms. 5-MT-1,3,4-OXA has been studied extensively, and its properties and potential applications have been explored in a number of scientific studies.

Scientific Research Applications

Therapeutic Worth and Development Value

1,3,4-Oxadiazole derivatives, including those related to (5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine, showcase a wide range of bioactivities due to their unique structural features. These compounds effectively bind with various enzymes and receptors in biological systems through multiple weak interactions. Research highlights their significant therapeutic potential across medicinal chemistry, with applications in treating cancers, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viruses, and more. Their development is considered of immense value, contributing to the advancement of novel medicinal agents with high therapeutic potency (Verma et al., 2019).

Antimicrobial and Antiviral Activities

The antimicrobial resistance crisis has led to an intensified search for new compounds with effective antimicrobial properties. 1,3,4-Oxadiazole derivatives are of particular interest in this area, showing promising antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities. Their potent antimicrobial activity surpasses that of many known antibiotics, positioning these compounds as promising candidates for new antimicrobial drugs (Glomb & Świątek, 2021).

Synthesis and Pharmacological Research

Recent advancements in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have spotlighted the versatility and efficacy of these compounds. Their favorable physical, chemical, and pharmacokinetic properties enhance pharmacological activity through hydrogen bond interactions with biomacromolecules. This has led to the identification of oxadiazole as a biologically active unit in numerous compounds, demonstrating a wide array of pharmacological activities and offering valuable insights for scientists in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

properties

IUPAC Name

[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-5-2-3-6(13-5)8-11-10-7(4-9)12-8/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIFZXYCIIEHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NN=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676569
Record name 1-[5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine

CAS RN

1223748-45-5
Record name 1-[5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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